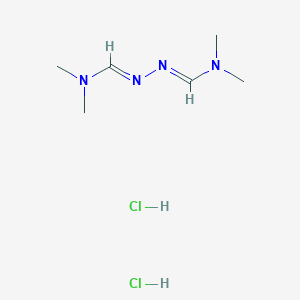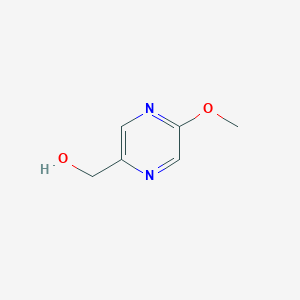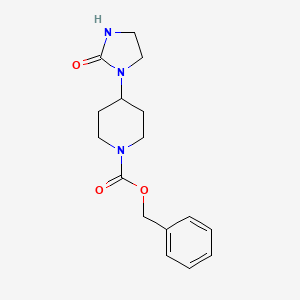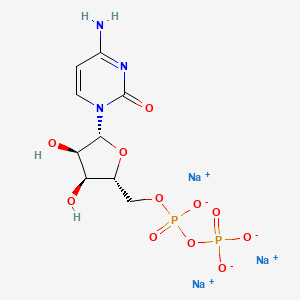
2,3,4,4',6-ペンタクロロビフェニル
概要
説明
2,3,4,4’,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . The molecular formula of this compound is C12H5Cl5 .
Molecular Structure Analysis
The molecular structure of 2,3,4,4’,6-Pentachlorobiphenyl consists of two benzene rings with five chlorine atoms attached at the 2, 3, 4, 4’, and 6 positions . Further structural analysis would require more specific information or computational modeling .科学的研究の応用
以下は、2,3,4,4',6-ペンタクロロビフェニルの科学研究におけるユニークな用途に焦点を当てた包括的な分析です。
心臓血管研究
研究者らは、PCB126(2,3,4,4',6-ペンタクロロビフェニルの異性体)に曝露されたゼブラフィッシュ胚の酸化還元状態を調査し、定量的RT-PCRを用いていくつかの抗酸化遺伝子の遺伝子発現を分析し、心臓血管発生への影響を調べました .
生殖毒性学
2,3',4,4',5-ペンタクロロビフェニルへの慢性曝露の毒性が、胚着床と子宮内膜の受容性に与える影響について調査した研究があります。 この研究は、PCBがヒトの生殖発達に与える影響を理解するために不可欠です .
細胞生存率アッセイ
細胞研究では、2,3',4,4',5-ペンタクロロビフェニルは、分子メカニズムを理解するために使用されてきました。 例えば、CCK8アッセイを用いて、この化合物がミトコンドリア脱水素酵素によって還元されることで細胞生存率に与える影響を評価しました .
環境分析
この化合物は、多環芳香族炭化水素やポリ塩化ビフェニルなどの残留性有機汚染物質を分析するために、固相抽出用のカスタマイズされた固定相を開発するために使用されてきました .
内分泌かく乱研究
2,3',4,4'5-ペンタクロロビフェニル曝露が内分泌系に与える影響についても研究が行われています。 この化合物は、哺乳類の脂肪組織、血清、母乳に蓄積し、卵胞液に濃縮されることから、内分泌かく乱研究において強力な毒性と関連性を示しています .
Safety and Hazards
Exposure to 2,3,4,4’,6-Pentachlorobiphenyl can be harmful. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
2,3,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in gene expression and affects cellular proliferation and differentiation in target tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptor, thereby affecting its normal function . This interaction leads to changes in gene expression and cellular proliferation and differentiation . It also inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock .
Biochemical Pathways
It is known that the compound can activate the ahr/cyp1a1 pathway . This pathway plays a crucial role in the metabolism of xenobiotics, and its activation can lead to various physiological and toxicological effects .
Pharmacokinetics
Like other pcbs, it is known to bioaccumulate due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects .
Result of Action
The molecular and cellular effects of 2,3,4,4’,6-Pentachlorobiphenyl’s action are diverse. It has been shown to cause harmful health effects, including liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction . In addition, it can induce mitochondria-dependent apoptosis in mouse germ cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,6-Pentachlorobiphenyl. As an environmental organic pollutant, it can be widely detected in the environmental ecosystem . Its stability and persistence in the environment contribute to its bioaccumulation and biomagnification, leading to widespread exposure and potential health effects .
生化学分析
Biochemical Properties
2,3,4,4’,6-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as cytochrome P450 1A1 (CYP1A1) . The interaction with these enzymes leads to the biotransformation of 2,3,4,4’,6-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules . These interactions are crucial for the detoxification and elimination of the compound from the body.
Cellular Effects
2,3,4,4’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. In thyroid cells, for instance, it induces inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) and aryl hydrocarbon receptor (AhR)-mediated pathways . This compound also affects the expression of sodium/iodide symporter (NIS) and other thyroid-related genes, leading to thyroid dysfunction . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can disrupt DNA methylation patterns and gene expression in reproductive cells, affecting oocyte maturation and embryo implantation .
Molecular Mechanism
At the molecular level, 2,3,4,4’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways and the induction of cytochrome P450 enzymes . This binding results in the production of reactive oxygen species (ROS) and the activation of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can inhibit the activity of sodium/iodide symporter (NIS) by interfering with the Akt/FoxO3a/NIS signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,4’,6-Pentachlorobiphenyl can change over time. Studies have shown that this compound can accumulate in adipose tissue, serum, and milk in mammals, leading to long-term exposure and potential health risks . The stability and degradation of 2,3,4,4’,6-Pentachlorobiphenyl in the environment are influenced by various factors, including temperature, light, and microbial activity . Long-term exposure to this compound has been associated with persistent changes in DNA methylation and gene expression, particularly in reproductive cells .
Dosage Effects in Animal Models
The effects of 2,3,4,4’,6-Pentachlorobiphenyl vary with different dosages in animal models. In pregnant mice, exposure to varying doses of this compound during gestation has been shown to affect the reproductive system of the offspring . Higher doses of 2,3,4,4’,6-Pentachlorobiphenyl can lead to more severe disruptions in DNA methylation patterns and gene expression, resulting in adverse effects on oocyte maturation and embryo implantation . Additionally, chronic exposure to high doses of this compound can induce thyroid dysfunction and inflammatory responses in animal models .
Metabolic Pathways
2,3,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,4,4’,6-Pentachlorobiphenyl to form hydroxylated metabolites, which can further undergo conjugation reactions to enhance their solubility and facilitate excretion . The metabolic transformation of this compound is crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 2,3,4,4’,6-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues such as adipose tissue and the liver . The distribution of this compound is influenced by its lipophilicity and resistance to degradation . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can cross the placental barrier and accumulate in fetal tissues, posing potential risks to developing embryos .
Subcellular Localization
The subcellular localization of 2,3,4,4’,6-Pentachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolic transformation . Additionally, 2,3,4,4’,6-Pentachlorobiphenyl can accumulate in lipid droplets and other cellular compartments, influencing its bioavailability and potential toxicity . The localization of this compound within specific subcellular compartments can also affect its interactions with other biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVARPVVZDOPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074227 | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-38-1 | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)











